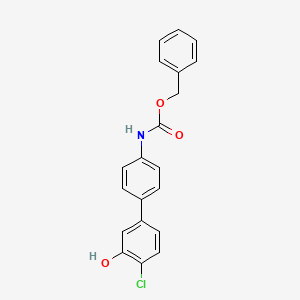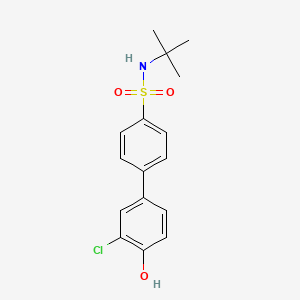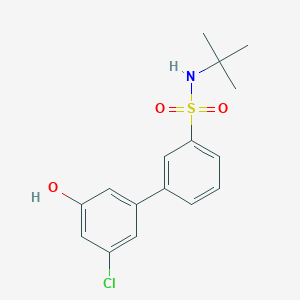
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% (Cbz-APCP) is a small molecule that has been studied for its potential applications in the scientific research field. Cbz-APCP is a member of the phenol family and is a derivative of 2-chlorophenol, which is a widely used intermediate for the synthesis of many organic compounds. Cbz-APCP is a versatile compound with a wide range of potential applications in the laboratory and research setting.
Scientific Research Applications
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of various organic compounds, such as aryl amines, alcohols, and amides. It has also been used as a catalyst in the synthesis of polymers and other materials. 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has also been studied for its potential applications in drug delivery, as it has been shown to be able to cross the cell membrane and bind to certain receptors.
Mechanism of Action
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is not yet fully understood. It is believed to bind to certain receptors on the cell membrane, which then triggers a signal transduction pathway that leads to a biochemical or physiological effect. The exact nature of the effect depends on the particular receptor to which 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% binds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters in the body.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is its low cost and ease of synthesis. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it is important to note that 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is a small molecule and may not be suitable for all applications. In addition, it is important to consider the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% when using it in laboratory experiments.
Future Directions
Given the potential applications of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%, there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%. In addition, further research could be conducted to explore the potential applications of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% in drug delivery, as well as its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% and to develop safe and efficient methods for its synthesis and use in laboratory experiments.
Synthesis Methods
The synthesis of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is a straightforward process that involves the reaction of 2-chlorophenol with 4-chlorobenzyl amine. The reaction is typically carried out in aqueous solution at room temperature, and the product can be isolated in 95% purity. The reaction is highly efficient and can be completed in a matter of hours. The product can be further purified if necessary, although the 95% purity is usually sufficient for most applications.
properties
IUPAC Name |
benzyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-18-11-8-16(12-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMRRVBVYCYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)


